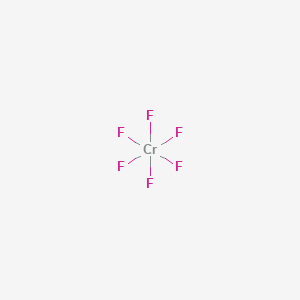

Chromium hexafluoride

CAS No.:

Cat. No.: VC1780369

Molecular Formula: CrF6

Molecular Weight: 165.987 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CrF6 |

|---|---|

| Molecular Weight | 165.987 g/mol |

| IUPAC Name | hexafluorochromium |

| Standard InChI | InChI=1S/Cr.6FH/h;6*1H/q+6;;;;;;/p-6 |

| Standard InChI Key | ZLMUYRIFFZDBSE-UHFFFAOYSA-H |

| SMILES | F[Cr](F)(F)(F)(F)F |

| Canonical SMILES | F[Cr](F)(F)(F)(F)F |

Introduction

Basic Information and Properties

Chromium hexafluoride, also known as chromium(VI) fluoride, is a chemical compound with the formula CrF6. If it exists, the compound would represent chromium in its highest oxidation state of +6 . According to traditional chemical data, chromium hexafluoride has the following properties:

Physical and Chemical Properties

| Property | Value |

|---|---|

| Formula | CrF6 |

| Hill system formula | Cr1F6 |

| CAS registry number | 13843-28-2 |

| Formula weight | 165.987 g/mol |

| Class | Fluoride |

| Reported color | Yellow |

| Reported appearance | Crystalline solid |

| Reported melting point | -100°C (decomposes) |

| Oxidation state of chromium | +6 |

The elemental composition of theoretical chromium hexafluoride would be as follows :

| Element | Percentage (%) |

|---|---|

| Chromium (Cr) | 31.33 |

| Fluorine (F) | 68.67 |

This data represents information from earlier literature before recent challenges to the compound's existence emerged. The compound would contain a central chromium atom surrounded by six fluorine atoms, creating an octahedral geometry typical of many hexafluoride compounds .

Historical Context and Synthesis Attempts

Early Reports and Claims

The first reported synthesis of chromium hexafluoride emerged decades ago. Traditional synthesis methods involved fluorination of chromium metal under extreme conditions. According to older literature, CrF6 was reportedly produced by exposing chromium metal to fluorine gas at high temperature (400°C) and pressure (20 MPa), followed by immediate freezing to prevent decomposition .

A later publication in 1984 claimed a "convenient synthesis of CrF6 from CrO3 and F2 (170°C/25 atm/72 h)" and purported to characterize the compound using matrix-isolation infrared spectroscopy . This method suggested that molecular CrF6 undergoes thermal decomposition to CrF4 at low pressures.

The predicted reaction was:

Cr + 3F2 → CrF6

Modern Reevaluation

2Cr + 5F2 → 2CrF5

Current Scientific Understanding

Existence Status

Current scientific consensus classifies chromium hexafluoride as a hypothetical compound rather than a confirmed chemical entity . While the compound has been extensively studied theoretically and numerous attempts have been made to synthesize it, definitive evidence for its existence remains elusive.

Wikipedia's entry on the compound states explicitly that chromium hexafluoride is a "hypothetical chemical compound" that was "previously thought to be an unstable yellow solid decomposing at −100°C, but this has been shown to be a misidentification of chromium pentafluoride, CrF5" .

Theoretical Considerations

Barriers to Formation

Several theoretical factors help explain the difficulty in synthesizing chromium hexafluoride:

Steric Factors

Chromium, like most transition metals in the fourth period, commonly forms octahedral complexes in relatively low oxidation states (typically +3). In the high +6 oxidation state, the chromium center would be smaller, potentially making it difficult to coordinate six fluorine atoms in an octahedral arrangement . This explains why hexafluorides are more readily formed with larger metal centers in the same group, such as molybdenum and tungsten, which are in the fifth and sixth periods, respectively.

Electronic Factors

Early transition metals like chromium tend to be strong pi acceptors, which causes them to prefer oxo complexes (with better pi-donor ligands) over fluoro complexes . This electronic preference creates an additional barrier to the formation of chromium hexafluoride, though it does not necessarily prevent the synthesis of hexafluorides of other metals in the same group.

Comparison with Other Hexafluorides

Unlike chromium, the heavier elements in Group 6 (molybdenum and tungsten) readily form stable hexafluorides. Molybdenum hexafluoride (MoF6) and tungsten hexafluoride (WF6) are well-characterized compounds that have been successfully synthesized and studied. This pattern follows the general trend in transition metal chemistry where higher period elements can more easily achieve higher coordination numbers and oxidation states .

Analytical Techniques and Characterization

Matrix Isolation Infrared Spectroscopy

Matrix isolation infrared spectroscopy has been the primary analytical technique used in attempts to characterize chromium hexafluoride. In this method, the compound is trapped in an inert solid matrix (typically argon or neon) at extremely low temperatures, which allows for spectroscopic investigation while minimizing decomposition or further reactions .

The 2014 study by Schlöder et al. used this technique, combined with quantum-chemical calculations, to demonstrate that the spectral features previously attributed to CrF6 actually correspond to CrF5 .

Scientific Implications

Significance for Inorganic Chemistry

The case of chromium hexafluoride serves as an important reminder of the challenges in synthesizing compounds with elements in high oxidation states and the importance of rigorous characterization techniques. It highlights how scientific understanding evolves as analytical methods become more sophisticated.

Periodic Trends

The difficulty in synthesizing CrF6 compared to the relative ease of forming MoF6 and WF6 illustrates important periodic trends in transition metal chemistry. These trends relate to the size of the metal center, effective nuclear charge, and the accessibility of higher oxidation states as one moves down a group in the periodic table .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume